molecular formula C17H19N3O2S B5698289 N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea

N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea

Cat. No. B5698289
M. Wt: 329.4 g/mol
InChI Key: NBFCVYRVEFYUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea (MPTU) is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MPTU has been shown to have various biochemical and physiological effects that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea has also been shown to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which is involved in angiogenesis. Additionally, N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea has been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea has also been shown to inhibit angiogenesis, which is the formation of new blood vessels. Furthermore, N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and has good purity. Additionally, N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea has been shown to have low toxicity in animal models. However, there are also limitations to using N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be taken into account.

Future Directions

There are several future directions for the investigation of N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea. One area of research is the development of N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the investigation of N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea as a treatment for cardiovascular diseases such as hypertension and atherosclerosis. Furthermore, the mechanism of action of N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea needs to be further elucidated to better understand its potential therapeutic applications.

Synthesis Methods

N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea can be synthesized through a multi-step process that involves the reaction between 4-fluoroaniline and 4-phenoxybenzaldehyde to produce 4-(4-phenoxyphenyl)aniline. This compound is then reacted with morpholine and thiourea to produce N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea. The synthesis method has been optimized to produce high yields of N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea with good purity.

Scientific Research Applications

N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea has been investigated for its potential as a therapeutic agent in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea has been shown to have potential as a treatment for cardiovascular diseases such as hypertension and atherosclerosis.

properties

IUPAC Name

1-morpholin-4-yl-3-(4-phenoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c23-17(19-20-10-12-21-13-11-20)18-14-6-8-16(9-7-14)22-15-4-2-1-3-5-15/h1-9H,10-13H2,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFCVYRVEFYUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Morpholin-4-yl-3-(4-phenoxyphenyl)thiourea

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